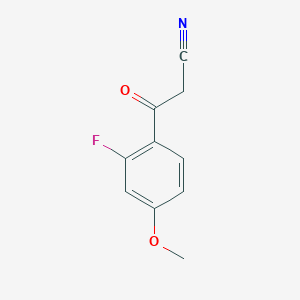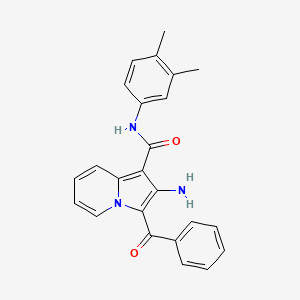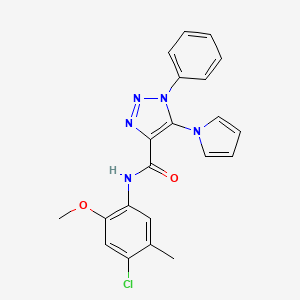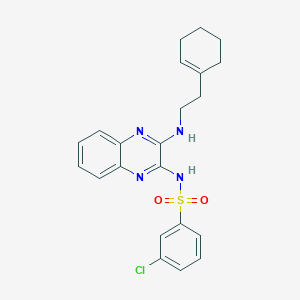
2-(2-chlorophenyl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-chlorophenyl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups and structural features. It has a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . This ring is substituted with a dimethylamino group, a morpholino group, and a 2-chlorophenyl-acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3,5-triazine ring, which is a planar, aromatic ring. The electron-donating dimethylamino group and the electron-withdrawing 2-chlorophenyl-acetamide group would contribute to the electronic properties of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The amino groups might be involved in acid-base reactions, while the chlorophenyl group might undergo nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .
科学的研究の応用
Therapeutic Applications
A study highlighted the synthesis and evaluation of a novel anilidoquinoline derivative, closely related in structural motif to the given compound, for its efficacy in treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, suggesting potential as a therapeutic agent against viral infections (Joydeep Ghosh et al., 2008).
Antifungal and Antibacterial Agents
Compounds with a morpholine group and triazine derivatives have been investigated for their antimicrobial properties. For instance, "2-(2-oxo-morpholin-3-yl)-acetamide derivatives" were identified as broad-spectrum antifungal agents against Candida and Aspergillus species. Modifications to the morpholin-2-one core significantly improved plasmatic stability while maintaining in vitro antifungal activity (D. Bardiot et al., 2015).
Neuroprotective Agents
N-acylaminophenothiazines, possessing structural features akin to the compound of interest, have been reported as neuroprotective agents displaying multifunctional activities for potential treatment of Alzheimer's disease. These compounds selectively inhibited butyrylcholinesterase and protected neurons against damage caused by free radicals (Gema C González-Muñoz et al., 2011).
Herbicide and Pesticide Development
Research on N-derivatives of acetamides, including those with chloro and morpholino groups, has been conducted to explore their potential as pesticides. Characterization by X-ray powder diffraction of these compounds shows promise in the development of novel pesticides (E. Olszewska et al., 2011).
Chemical Synthesis and Material Science
The synthesis of 1,3,5-triazine derivatives, involving dimethylamino and morpholino groups, underscores the compound's relevance in chemical synthesis and materials science. These derivatives have been synthesized for various applications, indicating the versatility of compounds with similar structural frameworks (Zhang Li-hu, 2014).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-chlorophenyl)-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN6O2/c1-24(2)17-21-15(22-18(23-17)25-7-9-27-10-8-25)12-20-16(26)11-13-5-3-4-6-14(13)19/h3-6H,7-12H2,1-2H3,(H,20,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOPVBYOTJBUOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-(methylsulfanyl)-N-(2-{[(thiophen-3-yl)methyl]sulfanyl}phenyl)pyrimidine-4-carboxamide](/img/structure/B2360708.png)
![(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B2360709.png)
![4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2360710.png)
![4-(2,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2360711.png)



![[(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride](/img/no-structure.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2360722.png)



![3-(5-nitropyridin-2-yl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2360727.png)
![6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2360730.png)